2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene
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Overview
Description
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl group but differs in its boronic acid functionality.
2-methyl-4-(4-methylphenyl)-1H-indene: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-methyl-4-(4-(trifluoromethyl)phenyl)-1H-indene imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H13F3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]-1H-indene |
InChI |
InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-8,10H,9H2,1H3 |
InChI Key |
PUKJYACJWCJAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C1)C=CC=C2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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